

Application Notes and Protocols for Measuring Intraocular Pressure in Preclinical Models

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

Intraocular pressure (IOP) is a critical parameter in ophthalmology research, particularly in the study and development of therapies for glaucoma.[1][2] Accurate and reproducible measurement of IOP in preclinical animal models is essential for understanding disease mechanisms and evaluating the efficacy of novel treatments.[1][2] This document provides detailed protocols for various methods of IOP measurement in common preclinical models, along with important considerations for experimental design and data interpretation.

Key Considerations for IOP Measurement

Several factors can significantly influence IOP readings in animal models. Careful consideration and control of these variables are crucial for obtaining reliable data.

- **Animal Handling and Restraint:** Stress induced by handling and restraint can artificially elevate IOP.[3][4] Acclimatize animals to the procedure and use appropriate, consistent restraint methods. For rodents, gentle manual restraint or specialized restrainers can be used.[5]
- **Anesthesia:** General anesthesia can significantly lower IOP.[5][6][7][8] The choice of anesthetic agent and the depth of anesthesia can have varying effects.[7][8][9] Whenever possible, measurements in conscious animals are preferred to avoid the confounding effects

of anesthesia.[5][6] If anesthesia is necessary, the protocol should be consistent across all animals and time points.

- **Diurnal Variation:** IOP exhibits a diurnal rhythm, with fluctuations throughout the day and night.[1][10] Measurements should be taken at the same time of day for all subjects to minimize variability.[1] In mice, IOP tends to be higher during the dark cycle.[1]
- **Corneal Properties:** Corneal thickness and curvature can affect the accuracy of certain tonometry methods, particularly applanation and rebound tonometry.[1][11]
- **Instrument Calibration:** Regular calibration of tonometers according to the manufacturer's instructions is essential for accurate measurements.[1][2][11]

Non-Invasive IOP Measurement Techniques

Non-invasive methods are preferred for longitudinal studies as they minimize distress to the animal and allow for repeated measurements.

Rebound Tonometry

Principle: A lightweight, disposable probe is propelled against the cornea, and the rebound characteristics are used to calculate IOP. This method is generally well-tolerated by conscious animals and does not typically require topical anesthesia.[6][12]

Common Devices: TonoLab, TonoVet, Icare TONOVET.

Protocol for Mice and Rats:

- **Animal Restraint:** Gently restrain the conscious animal. For mice, various restraining devices are available. For rats, gentle manual restraint is often sufficient.[5]
- **Probe Insertion:** Insert a new, sterile probe into the tonometer.
- **Positioning:** Position the tonometer perpendicular to the central cornea, approximately 2-3 mm from the eye.
- **Measurement:** Press the measurement button to activate the probe. The instrument will automatically take a series of six measurements and display the average IOP value.

- **Data Recording:** Record the IOP reading. An audible beep and the display of the reading will indicate a successful measurement. If an error is indicated, discard the reading and repeat the measurement.
- **Repeat Measurements:** For increased accuracy, obtain 3-5 successful readings per eye and calculate the average.

Applanation Tonometry

Principle: This technique measures the force required to flatten a specific area of the cornea.^[1]
^[13] Modified Goldmann applanation tonometers are available for use in preclinical models.^[14]

Common Devices: Tono-Pen, modified Goldmann tonometers.

Protocol for Rabbits:

- **Topical Anesthesia:** Instill one drop of 0.5% proparacaine or a similar topical anesthetic onto the cornea. Wait 30-60 seconds for the anesthetic to take effect.
- **Fluorescein Application:** Gently touch a fluorescein strip to the tear film in the lower conjunctival sac.
- **Animal Positioning:** Position the animal at a slit lamp or use a handheld applanation tonometer.
- **Positioning the Tonometer:** Under cobalt blue light, gently bring the tonometer tip into contact with the central cornea.
- **Measurement:** The tear film will form two fluorescent semicircles. Adjust the force on the tonometer until the inner edges of the two semicircles align.
- **Data Recording:** Read the IOP from the tonometer's calibrated dial.
- **Repeat Measurements:** Take 2-3 readings per eye and calculate the average.

Invasive IOP Measurement Techniques

Invasive methods provide a direct measurement of IOP and are considered the gold standard for accuracy. However, they are terminal procedures and not suitable for longitudinal studies.

Direct Cannulation

Principle: A needle or cannula connected to a pressure transducer is inserted directly into the anterior chamber of the eye.^[15]

Protocol (Terminal Procedure):

- **Anesthesia:** Deeply anesthetize the animal according to an approved institutional protocol.
- **Animal Positioning:** Secure the animal's head to prevent movement.
- **Surgical Preparation:** Surgically expose the eye.
- **Cannulation:** Using a micromanipulator, carefully insert a small-gauge needle (e.g., 30-gauge) connected to a pressure transducer and a fluid-filled line into the anterior chamber.
- **Data Acquisition:** Allow the pressure reading to stabilize and then record the IOP using a data acquisition system.

Continuous IOP Monitoring Telemetry

Principle: A small pressure transducer is surgically implanted in the eye, which wirelessly transmits continuous IOP data to a receiver.^{[3][10][16][17][18]} This method allows for long-term, continuous monitoring in conscious, freely moving animals, eliminating the influence of handling stress and anesthesia.^{[10][17][18]}

Procedure: This is a highly specialized surgical procedure that requires significant expertise. The general steps involve the surgical implantation of the telemetry device, with the pressure catheter placed in the anterior chamber.^[18] Data is then continuously recorded and analyzed.

Data Presentation

Table 1: Typical Baseline Intraocular Pressure (IOP) in Common Preclinical Models (Conscious Animals)

Animal Model	Strain	IOP (mmHg)	Tonometry Method	Reference
Mouse	Balb/c	10.6 ± 0.6	Rebound	[5] [6] [19]
Mouse	C57-BL/6	13.3 ± 0.3	Rebound	[5] [6] [19]
Mouse	CBA	16.4 ± 0.3	Rebound	[5] [6] [19]
Mouse	DBA/2J (11-12 months)	19.3 ± 0.4	Rebound	[5] [6] [19]
Rat	Wistar	18.4 ± 0.1	Rebound	[5] [6] [19]
Rabbit	New Zealand White	15 - 20	Applanation/Rebound	[11]
Non-human Primate	Rhesus Macaque	10 - 20	Various	[9]

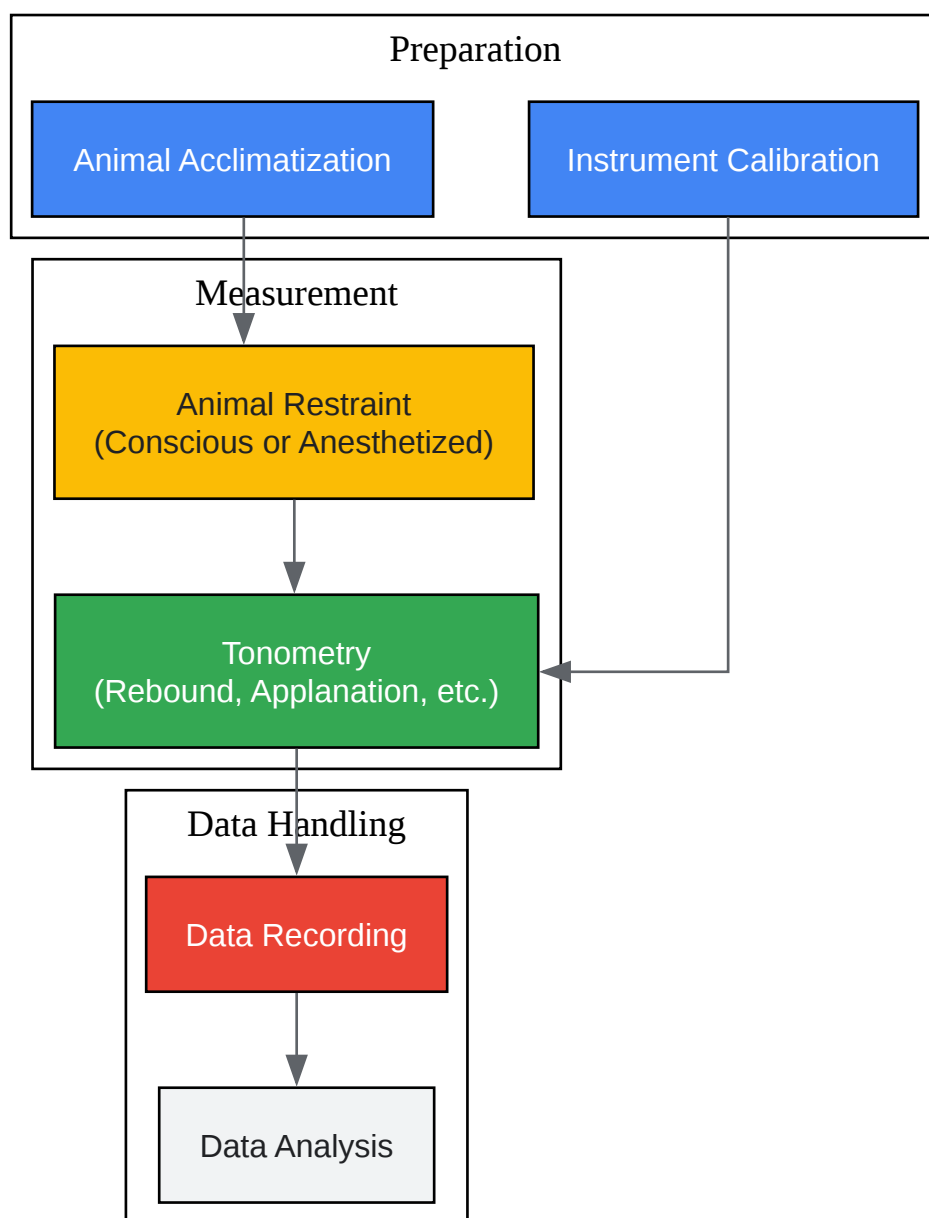
Values are presented as Mean ± SEM or as a general range. IOP can vary based on age, sex, and specific housing conditions.

Table 2: Effect of Anesthesia on Intraocular Pressure (IOP) in Mice

Strain	Anesthetic	Conscious IOP (mmHg)	Anesthetized IOP (mmHg)	Tonometry Method	Reference
C57-BL/6	Ketamine/Xylazine	14.3 ± 0.9	9.2 ± 0.5	Rebound	[5] [6] [19]
CBA	Ketamine/Xylazine	16.6 ± 0.4	9.4 ± 0.6	Rebound	[5] [6] [19]
C57BL/6	Ketamine alone	-	9.8 ± 3.9	Rebound	[7]
C57BL/6	Ketamine/Acepromazine/Xylazine	-	7.6 ± 1.9	Rebound	[7]

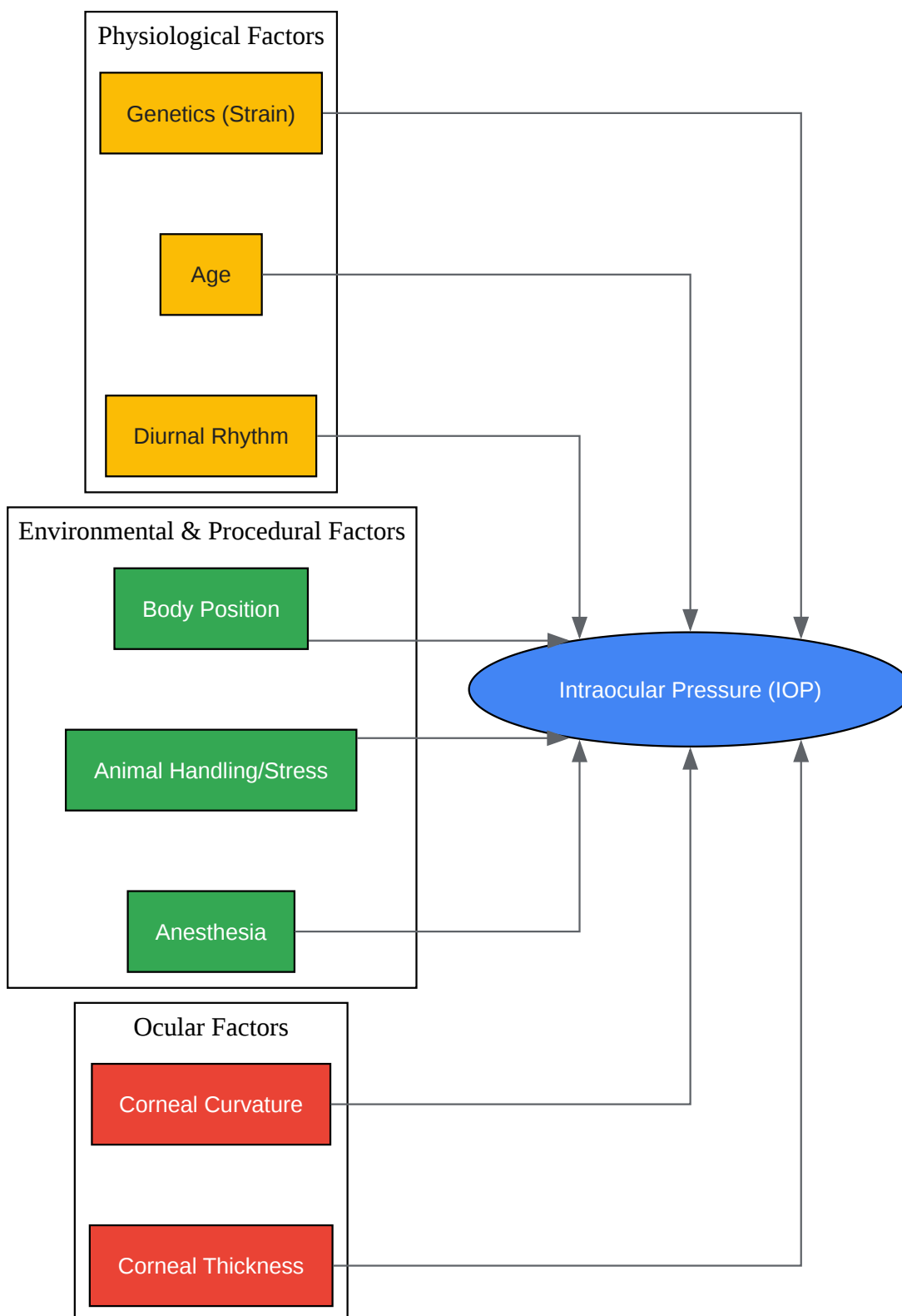
Values are presented as Mean ± SEM or Mean ± SD.

Diagrams



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Caption: General workflow for preclinical IOP measurement.



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